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Compound of Interest

Compound Name:
5-Chloro-2-(3-

fluorophenoxy)nicotinic acid

CAS No.: 847730-36-3

Cat. No.: B1490671 Get Quote

Mechanism of Action & Experimental Characterization

Executive Summary
5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) is a synthetic small

molecule belonging to the class of 2-phenoxynicotinic acids. It functions primarily as a potent,

high-affinity agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), formerly known as

GPR109A (or HM74A in humans).

Unlike its parent compound, nicotinic acid (niacin), which requires millimolar concentrations to

achieve therapeutic effects, this halogenated analog exhibits nanomolar potency. Its primary

pharmacological utility lies in the inhibition of lipolysis in adipocytes and the suppression of

inflammation in macrophages. This guide details the molecular mechanism, signaling

cascades, and validation protocols for researchers investigating metabolic disorders

(dyslipidemia) and neuro-inflammation.
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Property Value Relevance

IUPAC Name

5-chloro-2-(3-

fluorophenoxy)pyridine-3-

carboxylic acid

Precise chemical identification.

CAS Number 847730-36-3
Unique identifier for

procurement/database search.

Molecular Weight 267.64 g/mol

Optimal range for oral

bioavailability (Lipinski

compliant).

Core Scaffold
Nicotinic Acid (Pyridine-3-

COOH)

Essential for ionic interaction

with Arg251/Arg111 in HCAR2.

Pharmacophore 2-Phenoxy Ether Linkage

Provides conformational

flexibility and access to the

hydrophobic binding pocket.

Substituents
5-Chloro (Pyridine), 3-Fluoro

(Phenyl)

Halogenation increases

lipophilicity (LogP) and

metabolic stability against

oxidation.

Structural Mechanism
The efficacy of this molecule stems from its ability to mimic the endogenous ligand (D-beta-

hydroxybutyrate) and the drug niacin, but with enhanced binding kinetics:

The Carboxylate "Warhead": The carboxylic acid moiety at position 3 is deprotonated at

physiological pH. It forms a critical salt bridge with Arginine 111 and Arginine 251 within the

transmembrane bundle of HCAR2.

The Hydrophobic Clamp: The 3-fluorophenoxy group extends into a deep hydrophobic

pocket formed by transmembrane helices (TM) 2, 3, and 7. The fluorine atom provides

additional van der Waals contacts and metabolic protection.
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Primary Target: HCAR2 (GPR109A)
The compound binds selectively to HCAR2, a G_i/G_o-coupled GPCR expressed

predominantly in adipose tissue and immune cells (macrophages, dendritic cells).

Signaling Cascade
Upon binding, the molecule induces a conformational change in HCAR2, triggering the

dissociation of the heterotrimeric G-protein complex.

G_i/o Activation: The G_alpha_i subunit exchanges GDP for GTP and dissociates from the

G_beta_gamma dimer.

Adenylyl Cyclase Inhibition: G_alpha_i-GTP binds to and inhibits Adenylyl Cyclase (AC),

halting the conversion of ATP to cyclic AMP (cAMP).

PKA Suppression: Reduced intracellular cAMP levels prevent the activation of Protein

Kinase A (PKA).

Lipolysis Blockade:

Normally, PKA phosphorylates Perilipin A and Hormone-Sensitive Lipase (HSL).

In the presence of the agonist, HSL remains unphosphorylated (inactive) and Perilipin

coats the lipid droplet, preventing lipase access.

Result: Hydrolysis of triglycerides is blocked; plasma Free Fatty Acid (FFA) levels drop.

Anti-Inflammatory Pathway (Macrophages)
In macrophages, the same pathway leads to the inhibition of NF-kappaB nuclear translocation,

reducing the secretion of pro-inflammatory cytokines (TNF-alpha, IL-6).
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Figure 1: Signal transduction pathway of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in

adipocytes.

Experimental Protocols for Validation
To validate the activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, researchers should

utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for cAMP

quantification. This is more robust than traditional ELISA.

Protocol: HTRF cAMP Inhibition Assay (G_i Mode)
Objective: Determine the EC50 of the compound by measuring its ability to inhibit forskolin-

stimulated cAMP production.

Reagents:

HEK293 cells stably expressing human HCAR2 (GPR109A).

Forskolin (to artificially raise cAMP).

HTRF cAMP detection kit (e.g., Cisbio or PerkinElmer).

Compound: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (dissolved in DMSO).

Workflow:

Cell Prep: Harvest HCAR2-HEK293 cells and suspend in stimulation buffer (HBSS + 0.5 mM

IBMX to block phosphodiesterase). Density: 2,000 cells/well in a 384-well low-volume plate.

Compound Addition: Add 5 µL of the test compound at varying concentrations (1 nM to 10

µM).

Stimulation: Immediately add 5 µL of Forskolin (final concentration 10 µM).

Note: Since HCAR2 is G_i coupled, you must stimulate cAMP with Forskolin first to

observe the inhibition caused by the agonist.

Incubation: Incubate for 30-45 minutes at Room Temperature (RT).
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Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 conjugate + Anti-cAMP-

Cryptate).

Reading: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g.,

EnVision).

Analysis: Calculate the ratio (665 nm/620 nm). Plot dose-response curve.

Expected Results:

Low Drug Conc: High cAMP signal (Forskolin effect dominates).

High Drug Conc: Low cAMP signal (G_i effect dominates).

EC50: Typically in the 10–100 nM range for this class of halogenated analogs.
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Figure 2: Step-by-step workflow for the HTRF cAMP inhibition assay.

Therapeutic Context & Limitations
While this compound is a powerful tool for probing the HCAR2 receptor, researchers must be

aware of the "Flushing" phenomenon.

Mechanism of Side Effect: Activation of HCAR2 on Langerhans cells in the skin induces the

release of Prostaglandin D2 (PGD2).

Consequence: PGD2 binds to DP1 receptors on dermal capillaries, causing vasodilation

(flushing).
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Research Relevance: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is often used in

comparative studies to find "biased agonists" that might separate the anti-lipolytic effect

(adipocytes) from the flushing effect (skin). However, as a full agonist, this specific molecule

is likely to induce flushing in in vivo models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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